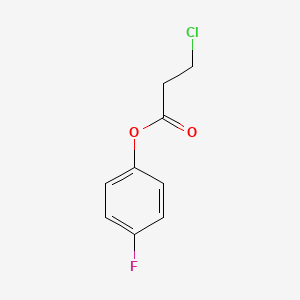

4'-Fluorophenyl-3-chloropropionate

Description

Properties

Molecular Formula |

C9H8ClFO2 |

|---|---|

Molecular Weight |

202.61 g/mol |

IUPAC Name |

(4-fluorophenyl) 3-chloropropanoate |

InChI |

InChI=1S/C9H8ClFO2/c10-6-5-9(12)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2 |

InChI Key |

ZTADAIQDWYNXNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)CCCl)F |

Origin of Product |

United States |

Strategic Synthesis of 4 Fluorophenyl 3 Chloropropionate and Analogues

Direct Esterification Approaches for 4'-Fluorophenyl-3-chloropropionate

Direct esterification remains a cornerstone for the synthesis of this compound, involving the reaction of 4-fluorophenol (B42351) with a 3-chloropropionic acid derivative.

Conventional Esterification Methods and Catalyst Systems

Conventional methods for the synthesis of this compound typically involve the reaction of 4-fluorophenol with 3-chloropropionyl chloride or 3-chloropropionic acid.

Fischer-Speier Esterification : This acid-catalyzed reaction involves heating a mixture of 4-fluorophenol and 3-chloropropionic acid with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.orgyoutube.comkhanacademy.orgyoutube.commasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, water is continuously removed, often using a Dean-Stark apparatus. wikipedia.orgmasterorganicchemistry.com While effective, this method can require long reaction times and high temperatures. wikipedia.org

Reaction with Acyl Chlorides : A more reactive approach involves the use of 3-chloropropionyl chloride, which readily reacts with 4-fluorophenol. This method often proceeds at lower temperatures and does not require a strong acid catalyst, though a base is sometimes added to neutralize the HCl byproduct.

Steglich Esterification : For sensitive substrates, the Steglich esterification offers a milder alternative. wikipedia.orgnih.govwikipedia.orgorganic-chemistry.orgyoutube.com This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net The reaction proceeds under neutral conditions at room temperature, forming a stable urea (B33335) byproduct. wikipedia.orgyoutube.com

| Method | Reactants | Catalyst/Reagent | Key Features |

| Fischer-Speier | 4-Fluorophenol, 3-Chloropropionic acid | H₂SO₄ or p-TsOH | Reversible; requires water removal. wikipedia.orgmasterorganicchemistry.com |

| Acyl Chloride | 4-Fluorophenol, 3-Chloropropionyl chloride | None or Base | Generally faster and requires milder conditions. |

| Steglich | 4-Fluorophenol, 3-Chloropropionic acid | DCC/DMAP or EDC/DMAP | Mild, neutral conditions; suitable for sensitive substrates. wikipedia.orgnih.govwikipedia.orgorganic-chemistry.orgyoutube.com |

Green Chemistry Principles in Ester Synthesis

In recent years, the focus has shifted towards developing more environmentally friendly synthetic methods.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govjchps.comnih.govmdpi.com In the context of esterification, it can significantly reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating. nih.govjchps.com

Ionic Liquids as Catalysts and Solvents : Ionic liquids (ILs) are gaining attention as "green" solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. researchinschools.orgnih.govresearchinschools.orgajast.net Acidic ionic liquids can effectively catalyze esterification reactions, sometimes acting as both the solvent and the catalyst, simplifying the reaction setup and workup. researchinschools.orgnih.govajast.net The immiscibility of the ester product with the ionic liquid can allow for easy separation and reuse of the catalyst. researchinschools.org

Solid Acid Catalysts : The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), offers advantages in terms of ease of separation from the reaction mixture and reusability. nih.gov This avoids the need for corrosive mineral acids and simplifies product purification. nih.gov

Precursor Synthesis and Reactivity Pathways

Preparation of 3-Chloropropionic Acid Derivatives

3-Chloropropionic Acid : This key precursor is primarily synthesized by the hydrochlorination of acrylic acid. wikipedia.orghimedialabs.com The reaction involves the addition of hydrogen chloride across the double bond of acrylic acid. google.comgoogle.com Different process variations exist, including reacting aqueous acrylic acid with HCl gas or simultaneously introducing both reactants into a reaction medium. google.comgoogle.com

3-Chloropropionyl Chloride : The more reactive acyl chloride derivative is typically prepared from 3-chloropropionic acid. chemicalbook.com Common methods include reaction with thionyl chloride (SOCl₂) or triphosgene (B27547). chemicalbook.com For instance, treating 3-chloropropionic acid with triphosgene in a suitable solvent like toluene (B28343) can yield 3-chloropropionyl chloride in high purity. chemicalbook.com

| Derivative | Starting Material | Reagent | Typical Yield |

| 3-Chloropropionic acid | Acrylic acid | Hydrogen Chloride | 87% google.com |

| 3-Chloropropionyl chloride | 3-Chloropropionic acid | Triphosgene | 98.5% chemicalbook.com |

Synthesis of 4-Fluorophenol and Related Aryl Substrates

The synthesis of 4-fluorophenol can be achieved through several routes.

From Diazonium Salts : A classical approach involves the diazotization of 4-fluoroaniline, followed by hydrolysis of the resulting diazonium salt.

From Bromofluorobenzenes : Hydrolysis of 4-bromofluorobenzene can yield 4-fluorophenol. google.com This reaction is often carried out at elevated temperatures and pressures in the presence of a base. google.com

From Cyclohexadienones : A method described in a European patent involves the reaction of 4,4-difluorocyclohexadienone with a hydrogenation catalyst like platinum on carbon. epo.org This process can lead to high yields of p-fluorophenol. epo.org Another route starts from p-chlorophenol, which is converted to 4-fluorophenol in a multi-step process. epo.org

Oxidation of Boronic Acids : A green chemistry approach involves the oxidation of 4-fluorophenylboronic acid using hydrogen peroxide in a solvent like dimethyl carbonate, providing high yields at room temperature. chemicalbook.com

Indirect Synthetic Routes via Rearrangements and Related Compounds

An alternative strategy for synthesizing related compounds, and potentially this compound itself, involves rearrangement reactions. The Fries rearrangement of 4-fluorophenyl 3-chloropropionate can be used to prepare 2-(3-chloropropionyl)-4-fluorophenol. google.com This rearranged product is a key intermediate in the synthesis of other valuable compounds like 6-fluorochroman-4-one. google.com This highlights how the target ester can serve as a precursor in more complex synthetic sequences.

Friedel-Crafts Acylation Strategies for Propiophenone (B1677668) Derivatives

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. alfa-chemistry.comnih.govrsc.org This reaction is a powerful tool for forming carbon-carbon bonds and is widely employed in the synthesis of aromatic ketones, including propiophenone derivatives. alfa-chemistry.comresearchgate.net The reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). alfa-chemistry.comnih.gov

In the context of synthesizing 3-Chloro-4'-fluoropropiophenone, the Friedel-Crafts acylation of fluorobenzene (B45895) with 3-chloropropionyl chloride is a primary route. google.com The reaction is typically carried out in the presence of a Lewis acid catalyst like aluminum chloride. This method has been shown to be effective, with one process describing the reaction of 4-fluoroanisole (B119533) (a fluorobenzene derivative) with 3-chloropropionyl chloride and aluminum chloride in 1,2-dichloroethane, yielding the desired product in over 80% yield. google.com

The choice of solvent and catalyst is crucial for the success of the Friedel-Crafts acylation. While traditional methods often employ stoichiometric amounts of Lewis acids, which can lead to significant waste, modern approaches focus on developing more environmentally friendly and catalytic processes. researchgate.net Research has explored the use of various catalysts, including rare earth triflates, which can be recovered and reused. researchgate.netsioc-journal.cn For instance, the acylation of fluorobenzene with benzoyl chloride has been successfully demonstrated using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and lanthanum triflate (La(OTf)₃), achieving a high yield and selectivity for the para-substituted product. sioc-journal.cn

The reaction conditions, such as temperature and reaction time, also play a significant role in the outcome of the acylation. A one-pot method for preparing 2,3-dihydro-1-indanone derivatives involves a Friedel-Crafts acylation of a benzene (B151609) substituent with 3-chloropropionyl chloride at 0-60°C, followed by a cyclization reaction at a higher temperature. google.com This highlights the versatility of the Friedel-Crafts acylation as a key step in multi-step syntheses.

Table 1: Examples of Friedel-Crafts Acylation for Propiophenone Derivatives

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluoroanisole | 3-Chloropropionyl chloride | AlCl₃ | 1,2-Dichloroethane | >80% | google.com |

| Fluorobenzene | Benzoyl chloride | TfOH/La(OTf)₃ | Solvent-free | 87% | sioc-journal.cn |

| Benzene Substituent | 3-Chloropropionyl chloride | AlCl₃/NaCl | - | - | google.com |

Grignard Reagent-Mediated Syntheses of 3-Chloro-4'-fluoropropiophenone

Grignard reagents, organomagnesium halides (R-Mg-X), are highly reactive nucleophiles that are extensively used in organic synthesis for the formation of carbon-carbon bonds. tcichemicals.com The reaction of a Grignard reagent with an acyl chloride is a classic and effective method for the synthesis of ketones. researchgate.net

The synthesis of 3-Chloro-4'-fluoropropiophenone can be achieved by reacting a 4-fluorophenylmagnesium halide with 3-chloropropionyl chloride. A specific example involves the preparation of 4-fluorophenylmagnesium bromide from 4-fluorobromobenzene and magnesium turnings in tetrahydrofuran (B95107) (THF). chemicalbook.com This Grignard reagent is then added to a solution of 3-chloropropionyl chloride in THF at 0°C. chemicalbook.com The resulting product, 3-chloro-1-(4-fluoro-phenyl)-propan-1-one, is obtained after purification. chemicalbook.com

The preparation and handling of Grignard reagents require anhydrous conditions as they are highly sensitive to moisture. tcichemicals.com The choice of solvent, typically an ether like diethyl ether or THF, is critical for the formation and stability of the Grignard reagent. tcichemicals.com The temperature of the reaction is also a key parameter to control, as Grignard reactions can be highly exothermic.

Recent advancements in Grignard chemistry have focused on improving the efficiency and applicability of these reagents. For instance, new protocols have been developed for the one-pot synthesis of ketones from esters via the formation of thioesters using Grignard reagents. nih.gov While not directly applied to 3-Chloro-4'-fluoropropiophenone in the provided sources, these developments highlight the ongoing innovation in Grignard reagent-mediated transformations.

Table 2: Grignard Reagent-Mediated Synthesis of 3-Chloro-4'-fluoropropiophenone

| Grignard Reagent | Acylating Agent | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Fluorophenylmagnesium bromide | 3-Chloropropionyl chloride | Tetrahydrofuran | 0°C, 90 min addition, 90 min stir | 3-Chloro-1-(4-fluoro-phenyl)-propan-1-one | chemicalbook.com |

Mechanistic Investigations of 4 Fluorophenyl 3 Chloropropionate Transformations

Fries Rearrangement of 4'-Fluorophenyl-3-chloropropionate

The Fries rearrangement is a pivotal reaction that converts a phenolic ester into a hydroxy aryl ketone, a transformation of considerable industrial importance for synthesizing pharmaceutical and agrochemical intermediates. wikipedia.orglscollege.ac.in This reaction is typically catalyzed by Lewis or Brønsted acids. wikipedia.orgsigmaaldrich.com

Detailed Mechanistic Pathways of the Fries Rearrangement

While a definitive, universally applicable mechanism for the Fries rearrangement remains the subject of ongoing research, a widely accepted pathway involves the formation of an acylium carbocation intermediate. wikipedia.orglscollege.ac.inbyjus.com The reaction commences with the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group in this compound. wikipedia.orgbyjus.com This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen. wikipedia.orgbyjus.com

This initial coordination polarizes the bond between the acyl group and the phenolic oxygen. Subsequently, the Lewis acid rearranges to the phenolic oxygen, leading to the cleavage of the ester linkage and the formation of a free 3-chloro-propionylium cation. wikipedia.orgbyjus.com This acylium ion then acts as an electrophile in a classic electrophilic aromatic substitution reaction with the activated fluorinated benzene (B151609) ring. wikipedia.orgbyjus.com The final step involves the abstraction of a proton from the ring to restore aromaticity, which is released as hydrochloric acid in the presence of AlCl₃, followed by hydrolysis to yield the hydroxy aryl ketone product. wikipedia.orgorganic-chemistry.org Both intermolecular and intramolecular pathways have been proposed and are supported by crossover experiments. wikipedia.orglscollege.ac.in

Influence of Fluorine Substitution on Regioselectivity and Reaction Kinetics

The fluorine atom on the phenyl ring of this compound exerts a significant influence on the regioselectivity and kinetics of the Fries rearrangement. Fluorine is an ortho-, para-directing deactivator. Its high electronegativity deactivates the ring towards electrophilic substitution, yet its lone pairs can stabilize the arenium ion intermediate through resonance, directing the incoming electrophile to the ortho and para positions.

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions such as temperature and the solvent used. wikipedia.orgbyjus.com

Temperature: Low reaction temperatures generally favor the formation of the para-substituted product (5-fluoro-2-hydroxy-chloropropiophenone), which is under kinetic control. wikipedia.orgyoutube.com Higher temperatures tend to yield the ortho-substituted product, 2-(3-chloropropionyl)-4-fluorophenol, which is the thermodynamically controlled product. wikipedia.orgyoutube.com The stability of the ortho product at higher temperatures is often attributed to the formation of a more stable bidentate complex with the aluminum catalyst. wikipedia.org

Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product, whereas an increase in solvent polarity generally leads to a higher proportion of the para product. wikipedia.orgbyjus.com

The presence of deactivating groups, such as fluorine, can adversely affect the reaction yield, as is typical for Friedel-Crafts type acylations. wikipedia.orglscollege.ac.in

Catalytic Systems for Enhanced Fries Rearrangement Efficiency

Traditional Fries rearrangements often require stoichiometric or even excess amounts of Lewis acid catalysts like AlCl₃, which can lead to corrosive conditions and difficult workups. organic-chemistry.org This has spurred research into more efficient and environmentally benign catalytic systems.

Alternative catalysts that have been explored include:

Other Lewis Acids: Boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are also effective. sigmaaldrich.comorganic-chemistry.org Scandium triflate (Sc(OTf)₃) and other metal triflates have been shown to be efficient catalysts, sometimes in catalytic amounts. researchgate.net

Brønsted Acids: Strong protic acids like hydrogen fluoride (B91410) (HF) and methanesulfonic acid have been used as alternatives to Lewis acids. wikipedia.orglscollege.ac.in

Heterogeneous Catalysts: To overcome the environmental drawbacks of homogeneous catalysts, research has focused on solid acid catalysts. Zeolites have been investigated, though they can be prone to deactivation. organic-chemistry.orgrsc.org Heteropoly acids, such as H₃PW₁₂O₄₀ supported on silica, have been reported as efficient and green catalysts for the Fries rearrangement of phenyl acetate. sigmaaldrich.com

Photo-Fries Rearrangement: A photochemical variant, the photo-Fries rearrangement, can also be employed. This reaction proceeds through a radical mechanism and can be effective even with deactivating substituents on the aromatic ring. wikipedia.orgthermofisher.com However, it often results in low yields and is less common in commercial applications. wikipedia.org

Table 1: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity

| Condition | Favored Product | Control Type |

|---|---|---|

| Low Temperature | para-hydroxy aryl ketone | Kinetic |

| High Temperature | ortho-hydroxy aryl ketone | Thermodynamic |

| Non-polar Solvent | ortho-hydroxy aryl ketone | - |

| Polar Solvent | para-hydroxy aryl ketone | - |

Reactivity of the 3-Chloropropionate Moiety

The 3-chloropropionate portion of the rearranged product, specifically 2-(3-chloropropionyl)-4-fluorophenol, contains a reactive electrophilic center at the carbon bearing the chlorine atom, which is susceptible to nucleophilic attack.

Intramolecular Cyclization Reactions for Heterocycle Formation

The ortho-hydroxy aryl ketone structure of 2-(3-chloropropionyl)-4-fluorophenol is perfectly primed for subsequent intramolecular cyclization. The phenolic hydroxyl group can act as an internal nucleophile, leading to the formation of heterocyclic ring systems.

A key transformation of 2-(3-chloropropionyl)-4-fluorophenol is its base-catalyzed intramolecular cyclization to form 6-fluoro-4-chromanone. In this reaction, a base is used to deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom bonded to the chlorine, displacing the chloride ion in an intramolecular Williamson ether synthesis-type reaction. This process results in the formation of the six-membered heterocyclic ring characteristic of the chromanone scaffold. The synthesis of 6-fluoro-4-chromanone is a critical step in the production of various biologically active molecules.

Kinetic and Thermodynamic Parameters of Ring-Closure Reactions

The intramolecular cyclization of this compound represents a key potential transformation. In this reaction, the ester moiety, likely after conversion to a more reactive species like an enolate or carboxylate, would act as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This process would result in the formation of a four-membered ring, specifically a substituted β-propiolactone.

Several factors influence the rate and feasibility of such cyclizations:

Conformational Effects: The molecule must adopt a conformation that allows the nucleophilic oxygen of the ester/carboxylate to approach the carbon-chlorine bond from the backside for an S\textsubscript{N}2-type attack.

Reaction Conditions: The choice of base and solvent is critical. A non-nucleophilic, strong base could facilitate the formation of an enolate, which can then cyclize.

Further experimental investigation would be required to quantify the activation energy (Ea), enthalpy of reaction (ΔH), and entropy of reaction (ΔS) for the specific case of this compound cyclization.

Nucleophilic Substitution Patterns Relevant to the Chloropropionate Group (e.g., E2 Mechanisms)

The 3-chloropropionate moiety of the molecule is a primary alkyl halide, making it susceptible to both bimolecular substitution (S\textsubscript{N}2) and bimolecular elimination (E2) reactions. The competition between these two pathways is heavily influenced by the nature of the nucleophile/base, the solvent, and the temperature. libretexts.orglibretexts.org

The E2 mechanism involves a concerted step where a base removes a proton from the carbon adjacent to the chlorine (the β-carbon), while simultaneously the C-Cl bond breaks and a double bond forms. youtube.com In the case of this compound, an E2 reaction would lead to the formation of 4'-fluorophenyl acrylate (B77674).

The S\textsubscript{N}2 mechanism , conversely, involves a backside attack of a nucleophile on the carbon bearing the chlorine, leading to inversion of stereochemistry and displacement of the chloride ion to form a substitution product.

The outcome of the reaction is dictated by the specific conditions employed. Strong, sterically hindered bases favor the E2 pathway, as they are more effective at removing a proton than at attacking a sterically accessible primary carbon. Strong, non-hindered bases that are also good nucleophiles can give a mixture of both S\textsubscript{N}2 and E2 products. For primary substrates like this, the S\textsubscript{N}2 reaction is often the major pathway unless a bulky base is used. libretexts.orgyoutube.com

| Factor | Favors SN2 Pathway | Favors E2 Pathway |

|---|---|---|

| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary > Primary |

| Reagent | Strong, non-bulky nucleophiles (e.g., I⁻, RS⁻, N₃⁻) | Strong, bulky bases (e.g., t-BuO⁻, LDA) |

| Solvent | Polar aprotic (e.g., Acetone, DMSO) | Less critical, but works well in polar aprotic |

| Temperature | Lower temperatures | Higher temperatures (increases entropy) |

For this compound, using a reagent like sodium ethoxide might yield a mix of substitution and elimination products, while using potassium tert-butoxide would strongly favor the formation of 4'-fluorophenyl acrylate via the E2 mechanism.

Transition Metal-Catalyzed Transformations

The carbon-chlorine bond in this compound can be activated by various transition metals, enabling powerful carbon-carbon bond-forming reactions that are otherwise difficult to achieve.

Iron-Catalyzed Cross-Coupling Reactions Involving Haloesters

Iron, being an inexpensive, abundant, and low-toxicity metal, has emerged as a powerful catalyst for cross-coupling reactions. organic-chemistry.org The Kumada-type cross-coupling, which pairs an organic halide with a Grignard reagent, can be effectively catalyzed by simple iron salts, often in the presence of specific ligands or additives. illinois.edu For a substrate like this compound, an iron catalyst could facilitate the coupling of the alkyl chloride portion with an aryl or alkyl Grignard reagent.

The precise mechanism of iron-catalyzed cross-coupling is complex and can vary depending on the specific iron source, ligands, and substrates involved. Unlike palladium-catalyzed systems, which typically proceed via well-defined oxidative addition and reductive elimination steps on a single metal center, iron catalysis is often proposed to involve more complex pathways, including radical intermediates and potentially different iron oxidation states (e.g., Fe(I)/Fe(III) or even Fe(-II)). illinois.edunih.gov

A plausible, though simplified, catalytic cycle could involve the following steps:

Transmetalation: The Grignard reagent (R'-MgX) reacts with the iron catalyst (e.g., FeCl₃) to form a more reactive organoiron species. nih.gov

Reaction with Electrophile: This organoiron intermediate reacts with the alkyl chloride (this compound) to form the cross-coupled product. This step may proceed through a radical pathway, where a single-electron transfer (SET) from the iron complex to the alkyl halide generates an alkyl radical, which then combines with the organic group from the organoiron species. illinois.eduacs.org

Catalyst Regeneration: The resulting iron species is then reactivated by another equivalent of the Grignard reagent to re-enter the catalytic cycle.

The involvement of radical species is supported by various mechanistic studies and can explain some of the observed side products and reactivity patterns that differ from traditional two-electron cross-coupling pathways. nih.gov

The success of iron-catalyzed cross-coupling reactions often hinges on the proper selection of ligands and additives. These components are crucial for stabilizing the active iron species, preventing undesirable side reactions like homocoupling of the Grignard reagent, and promoting high yields of the desired cross-coupled product. nih.gov

N-heterocyclic carbenes (NHCs) and various amine-based chelating ligands have proven particularly effective. nih.govrsc.org The steric and electronic properties of the ligand play a significant role. For instance, sterically bulky ligands can prevent the formation of inactive catalyst aggregates and modulate the reactivity of the iron center. The choice of the iron salt itself can also be critical; for example, iron(III) fluoride has been shown to be remarkably effective at suppressing homocoupling side reactions. illinois.edu Additives like N-methylpyrrolidone (NMP) have also been shown to be beneficial, potentially by acting as a ligand or cosolvent that modifies the catalyst's structure and reactivity. nih.govnih.gov

| Ligand/Additive Class | Example(s) | General Role in Fe-Catalyzed Cross-Coupling |

|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | SIPr, IPr | Stabilize low-valent iron species; sterically demanding, enabling challenging couplings. nih.gov |

| Chelating Amines | TMEDA, Sparteine | Act as effective ligands, though performance can be inversely proportional to chelate strength. rsc.orgrsc.org |

| Phosphines | dppe, Xantphos | Used to extend substrate scope to other nucleophiles like organozinc reagents. nih.gov |

| Anionic Additives | Fluoride (from FeF₃) | Suppresses homocoupling of the Grignard reagent. illinois.edu |

| Solvent Additives | NMP | Improves reactivity and substrate scope, possibly by modifying the catalyst structure. nih.gov |

Grignard Reagent Reactivity with Ester Functionality

Grignard reagents are potent nucleophiles that react readily with carbonyl compounds, including esters. masterorganicchemistry.com The reaction of a Grignard reagent (R'-MgX) with an ester typically proceeds via a double addition mechanism. chemistrysteps.comlibretexts.org

First Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, a magnesium alkoxide.

Elimination: This intermediate is unstable and collapses, expelling the alkoxy group (-OR) of the original ester as a leaving group. This step reforms the carbonyl group, generating a ketone as a transient intermediate.

Second Addition: The newly formed ketone is generally more reactive than the starting ester towards the Grignard reagent. chemistrysteps.com Therefore, a second equivalent of the Grignard reagent rapidly attacks the ketone, forming another tetrahedral alkoxide intermediate.

Protonation: An acidic workup in a final step protonates the alkoxide to yield the final product, a tertiary alcohol where two of the alkyl/aryl groups have come from the Grignard reagent. stackexchange.com

In the context of this compound, a Grignard reagent could potentially react at two sites: the ester carbonyl and the carbon-chlorine bond. In the absence of an iron catalyst, the reaction at the ester carbonyl is typically much faster. Therefore, treatment of this compound with two or more equivalents of a Grignard reagent (e.g., methylmagnesium bromide) would be expected to produce a tertiary alcohol, leaving the chloride untouched. The product would be 1-(4-fluorophenyl)-4-chloro-2-methylbutan-2-ol.

To achieve selective reaction at the C-Cl bond, a transition metal catalyst, as described in section 3.3.1, would be necessary.

| Reactants | Intermediate | Final Product (after workup) |

|---|---|---|

| Ester + 2 eq. R'-MgX | Ketone | Tertiary Alcohol |

| This compound + 2 eq. CH₃MgBr | 5-chloro-1-(4-fluorophenyl)pentan-2-one | 4-chloro-1-(4-fluorophenyl)-2-methylbutan-2-ol |

Radical Polymerization Initiator Studies

Exploration of this compound as an Atom Transfer Radical Polymerization (ATRP) Initiator

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. The choice of initiator is crucial as it determines the number of growing polymer chains and can introduce specific end-group functionalities. Generally, effective ATRP initiators are alkyl halides where the carbon-halogen bond can be reversibly cleaved by a transition metal catalyst, typically a copper complex. wikipedia.orgsigmaaldrich.com The reactivity of the initiator is influenced by the nature of the halogen (with reactivity generally following the trend I > Br > Cl) and the presence of activating groups on the alkyl moiety. acs.org

Control over Polymer Architecture and Molecular Weight Distribution

The ability to control polymer architecture and molecular weight distribution is a hallmark of a successful ATRP system. This control is primarily achieved by maintaining a low concentration of active radical species, which minimizes termination reactions. The characteristics of the initiator play a significant role in this process. An ideal initiator should have a rate of initiation that is comparable to or faster than the rate of propagation to ensure that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution (low polydispersity index, PDI). cmu.edu

The molecular weight of the resulting polymer is theoretically determined by the ratio of the initial monomer concentration to the initial initiator concentration. The PDI is a measure of the breadth of the molecular weight distribution, with values close to 1.0 indicating a more uniform polymer chain length.

As no experimental data for ATRP initiated by this compound has been found, a data table illustrating its performance cannot be generated. For a hypothetical, well-controlled ATRP, one would expect to see a linear increase in molecular weight with monomer conversion and consistently low PDI values. The table below is a generic representation of the type of data that would be collected in such an experimental study.

Hypothetical Data for a Controlled ATRP

| Entry | Monomer | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |

|---|---|---|---|---|---|---|

| 1 | Styrene | 100:1:1:2 | 50 | 5,200 | 5,100 | 1.15 |

| 2 | Styrene | 100:1:1:2 | 95 | 9,900 | 9,800 | 1.18 |

| 3 | Methyl Acrylate | 200:1:1:2 | 45 | 7,750 | 7,600 | 1.20 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The effectiveness of an initiator in controlling polymer architecture is also demonstrated by its ability to form block copolymers. This involves the re-initiation of a second monomer from the active halogen end-group of a pre-synthesized polymer (a macroinitiator). cmu.edu The success of this process is highly dependent on the high end-group fidelity of the first polymer block. Again, due to the lack of specific studies, the suitability of polymers initiated with this compound as macroinitiators is unknown.

Theoretical and Computational Studies on 4 Fluorophenyl 3 Chloropropionate Reactivity

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4'-Fluorophenyl-3-chloropropionate, these calculations would provide insights into its electronic distribution, molecular orbital energies, and electrostatic potential. These properties are crucial in determining the molecule's reactivity, stability, and potential interaction sites.

Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly employed to optimize the molecular geometry and calculate electronic properties. epstem.net For instance, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is critical. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. mdpi.com

Furthermore, the molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. In this compound, the electronegative oxygen, fluorine, and chlorine atoms would be expected to be regions of negative potential, while the hydrogen atoms and parts of the carbon skeleton would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT (B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations.

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful and widely used computational tool for studying the mechanisms of chemical reactions. Its application to this compound would offer a detailed understanding of its potential reaction pathways.

Elucidating Transition States and Activation Barriers

By mapping the potential energy surface of a reaction, DFT calculations can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation barrier, a critical parameter that governs the reaction rate. For a molecule like this compound, which contains a reactive chloropropionate group, DFT could be used to model nucleophilic substitution reactions, for example. The calculations would reveal the geometry of the transition state and the energy required to reach it.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products. DFT can be employed to predict the regioselectivity and stereoselectivity of reactions involving this compound by comparing the activation barriers for the different possible reaction pathways. The pathway with the lowest activation barrier is generally the most favored, leading to the major product. This predictive capability is crucial for designing synthetic routes that are efficient and yield the desired product with high purity.

Molecular Modeling and Simulation of Intermolecular Interactions

The behavior of this compound in a condensed phase (liquid or solid) is governed by its intermolecular interactions. Molecular modeling techniques, such as molecular dynamics (MD) and Monte Carlo simulations, can be used to study these interactions in detail. nih.govwhiterose.ac.uk

These simulations model the movement of molecules over time, providing insights into the structure and dynamics of the system. For this compound, simulations could reveal how molecules pack in a crystal lattice or how they solvate in different solvents. Understanding these interactions is important for predicting physical properties like melting point, boiling point, and solubility. The study of intermolecular interactions in similar halogenated compounds has highlighted the significant role of weak interactions, such as halogen bonds and C-H···F interactions, in determining the crystal packing. ias.ac.in

Table 2: Illustrative Intermolecular Interaction Energies for a this compound Dimer

| Interaction Type | Calculated Energy (kJ/mol) |

| van der Waals | -15.8 |

| Electrostatic | -8.2 |

| Hydrogen Bonding | -5.1 |

| Total Interaction Energy | -29.1 |

Note: This data is hypothetical and serves to illustrate the type of quantitative information that can be obtained from molecular modeling studies on intermolecular interactions.

Structure-Reactivity Relationship Investigations

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity, a quantitative structure-reactivity relationship (QSRR) can be established. For example, the effect of substituting the fluorine atom with other halogens or moving the chloro group to a different position on the propionate (B1217596) chain could be investigated computationally.

These studies involve calculating descriptors that quantify various aspects of the molecule's electronic and steric properties. These descriptors are then correlated with a measure of reactivity, such as the activation energy for a specific reaction. The resulting QSRR models can be used to predict the reactivity of new, related compounds without the need for extensive experimental work. Such computational screening can significantly accelerate the discovery and optimization of molecules with desired chemical properties. Theoretical studies on how different functional groups and their positions influence intermolecular forces and crystal packing in similar molecules demonstrate the feasibility and utility of this approach. nih.gov

Applications and Advanced Materials Chemistry

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of the fluorine atom and the chloro-ester group on the phenylpropionate backbone makes 4'-Fluorophenyl-3-chloropropionate a key starting material for the construction of more intricate molecular architectures, particularly those with significant biological activity.

A significant application of this compound is its role in the synthesis of 6-Fluoro-4-chromanone. This heterocyclic compound is a crucial intermediate in the industrial production of aldose reductase inhibitors, such as Sorbinil. google.com The synthesis involves a Fries rearrangement of this compound to form 2-(3-chloropropionyl)-4-fluorophenol, which then undergoes cyclization to yield 6-Fluoro-4-chromanone. google.com This method presents a more efficient and economical industrial pathway compared to traditional methods, which often involve toxic reagents like acrylonitrile (B1666552) and result in lower yields of around 65%. google.com

The resulting 6-Fluoro-4-chromanone is then utilized in the synthesis of spiro-hydantoin derivatives, which have been extensively studied as potent aldose reductase inhibitors. These inhibitors are of therapeutic interest for the potential treatment of diabetic complications. The chromanone moiety serves as a key structural component for these bioactive molecules. nih.govnih.gov

While direct research linking this compound to transglutaminase-ε inhibition is not extensively documented in publicly available literature, the principles of rational drug design suggest its potential as a scaffold. The core structure can be modified to create derivatives that target specific enzyme active sites. The design of enzyme inhibitors often involves creating molecules that mimic the substrate or transition state of an enzymatic reaction. The reactive sites on this compound could be functionalized to introduce moieties that interact with key residues in an enzyme's active site, leading to inhibition.

Role in Medicinal Chemistry Intermediate Development

The chromanone scaffold, accessible from this compound, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This means that this particular molecular framework is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.govresearchgate.net Beyond aldose reductase inhibitors, chromanone derivatives have been investigated for a wide range of pharmacological activities, including but not limited to anticancer, antidiabetic, antibacterial, and antifungal properties. nih.gov The 6-fluoro substitution, originating from the fluorinated precursor, can enhance the metabolic stability and binding affinity of the final drug candidates.

The versatility of the 6-Fluoro-4-chromanone intermediate allows for further chemical modifications at various positions on the chromanone ring system, leading to a diverse library of compounds for drug discovery programs. nih.govnih.gov

Contributions to Polymer Science and Functional Materials

The incorporation of fluorine atoms into polymers can significantly alter their properties, often leading to materials with enhanced thermal stability, chemical resistance, and unique surface properties. While the direct polymerization of this compound is not a common application, its derivative, 6-Fluoro-4-chromanone, has been explored in the synthesis of functional materials. Specifically, it has been tested in a synthetic route for the preparation of organically modified xerogels. chemdad.comsigmaaldrich.com Xerogels are a class of porous materials with potential applications in catalysis, separation, and as sensor materials.

Furthermore, the development of molecularly imprinted polymers (MIPs) often relies on functional monomers that can interact with a target molecule. nih.govmdpi.com While not directly reported for this compound, its structural motifs could be incorporated into the design of new functional monomers for creating selective MIPs. nih.govmdpi.com

Emerging Applications in Catalysis and Chemical Process Development

The development of more efficient and cost-effective chemical processes is a continuous goal in the chemical industry. The synthesis of 6-Fluoro-4-chromanone from this compound is a prime example of process development, offering a significant improvement over previous methods. google.comgoogle.com This improved process highlights the role of the starting material in enabling more sustainable and economical manufacturing of important pharmaceutical intermediates. google.com

In the realm of analytical chemistry, a derivative of the title compound, 6-Fluoro-4-chromanone, has found utility as an internal standard. chemdad.comsigmaaldrich.com It has been used in the analysis of carbonyl emissions from vehicles, demonstrating its stability and reliability in complex analytical methods. chemdad.comsigmaaldrich.com While not a catalytic application in the traditional sense, its use in process monitoring and quality control is a vital aspect of chemical process development.

Compound Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| This compound | C₉H₈ClFO₂ | 202.61 | Starting material |

| 6-Fluoro-4-chromanone | C₉H₇FO₂ | 166.15 | Key intermediate |

| Sorbinil | C₁₁H₉FN₂O₃ | 236.20 | Aldose reductase inhibitor |

Table 2: Interactive Data of Mentioned Compounds (Data sourced from publicly available chemical databases and may be estimates)

| Compound Name | IUPAC Name | Melting Point (°C) | Boiling Point (°C) |

| This compound | 4-fluorophenyl 3-chloropropanoate | Not available | Not available |

| 6-Fluoro-4-chromanone | 6-fluoro-2,3-dihydro-4H-chromen-4-one | 114-116 | ~290 (estimate) |

| Sorbinil | (4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine] | Not available | Not available |

| 2-(3-chloropropionyl)-4-fluorophenol | 1-(5-fluoro-2-hydroxyphenyl)-3-chloropropan-1-one | Not available | Not available |

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 4'-fluorophenyl-3-chloropropionate, the development of asymmetric synthetic routes to its chiral analogues presents a significant and valuable research challenge. Access to individual enantiomers would enable detailed studies into their differential biological activities and material properties.

Future efforts should concentrate on the design and implementation of novel catalytic systems capable of inducing high levels of stereocontrol. Drawing inspiration from recent advancements in asymmetric catalysis, several promising avenues emerge. doi.org The use of chiral transition metal complexes, particularly those based on rhodium, ruthenium, or iridium, could facilitate asymmetric hydrogenation or transfer hydrogenation of a suitable unsaturated precursor to this compound. Furthermore, organocatalysis, employing chiral amines or phosphoric acids, offers a metal-free alternative for the enantioselective construction of the chiral center. nih.gov The development of biocatalytic methods, utilizing engineered enzymes such as ketoreductases or lipases, could provide highly efficient and environmentally benign routes to the desired chiral molecules.

A key objective will be to achieve not only high enantioselectivity but also excellent chemical yields and operational simplicity. The successful development of such methods would provide access to a new library of chiral building blocks for the synthesis of complex and biologically active molecules.

Mechanistic Exploration of Novel Reactivity Modes

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the development of new synthetic methodologies. While the compound's basic reactivity is understood, a deeper mechanistic exploration could uncover novel reactivity modes and expand its synthetic utility.

One area of interest lies in the investigation of the C-Cl bond activation. Future research could focus on transition metal-catalyzed cross-coupling reactions, where the chlorine atom is substituted with other functional groups. Mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, could elucidate the elementary steps of these transformations, including oxidative addition, transmetalation, and reductive elimination.

Furthermore, the potential for this compound to participate in radical-mediated reactions warrants investigation. The homolytic cleavage of the C-Cl bond could generate a reactive radical intermediate, which could then be trapped in various carbon-carbon or carbon-heteroatom bond-forming reactions. Understanding the factors that control the generation and reactivity of this radical species would open up new avenues for the functionalization of the propionate (B1217596) backbone. The study of elimination reactions, potentially leading to fluorinated phenyl-substituted cyclopropanes or other strained ring systems, also presents an intriguing area for mechanistic exploration. nih.gov

Integration with Sustainable Chemical Processes and Technologies

The principles of green and sustainable chemistry are increasingly shaping the landscape of chemical synthesis. Future research on this compound should prioritize the development of manufacturing processes that are environmentally benign and economically viable.

A primary focus should be on the use of renewable starting materials and the reduction of waste. For instance, exploring biocatalytic routes or sourcing precursors from biomass could significantly improve the sustainability of the synthesis. google.com The replacement of hazardous reagents and solvents with safer alternatives is another critical aspect. The use of water or other green solvents, and the development of solvent-free reaction conditions, should be actively pursued.

Interdisciplinary Applications in Chemical Biology and Materials Science

The unique combination of a fluorinated aromatic ring and a reactive chloropropionate moiety makes this compound an attractive scaffold for the development of new tools and probes in chemical biology and novel materials in materials science.

In chemical biology, the compound could be utilized as a starting point for the design of activity-based probes to study enzyme function. The chloropropionate group can act as a reactive handle to covalently modify the active site of target enzymes, allowing for their identification and characterization. The fluorine atom can serve as a useful spectroscopic tag for ¹⁹F NMR studies, enabling the investigation of protein-ligand interactions in a biological context. Furthermore, derivatives of this compound could be explored as potential inhibitors of enzymes implicated in various diseases. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4'-fluorophenyl-3-chloropropionate, and how do substituent positions influence reaction efficiency?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution, with halogenated precursors like 4-fluorophenylacetic acid ( ) or chloro-substituted propanones ( ). Key factors include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.

- Temperature control : Reactions often require low temperatures (0–6°C) to avoid side products ().

- Substituent effects : The electron-withdrawing fluorine at the 4'-position deactivates the ring, slowing acylation but improving regioselectivity. Chlorine at the 3-position increases steric hindrance, favoring specific intermediates ().

Q. Table 1: Comparative Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | 65–75 | AlCl₃, 0°C, CH₂Cl₂ solvent | |

| Nucleophilic Substitution | 50–60 | K₂CO₃, DMF, 80°C |

Q. How can researchers validate purity and structural integrity during synthesis?

Methodological Answer: Combined analytical techniques are critical:

- HPLC : For purity assessment (>95% recommended; ).

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at 4'-phenyl, chlorine at propionate-3).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (186.61 g/mol; ).

- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) for ketone/ester confirmation ().

Advanced Research Questions

Q. How do halogen (F/Cl) substituents impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 4'-fluorine enhances electron deficiency, making the aryl ring less reactive in Suzuki-Miyaura couplings but more reactive in Ullmann-type reactions. The 3-chlorine acts as a leaving group in SNAr reactions. For example:

- Palladium-catalyzed coupling : Requires electron-rich partners (e.g., boronic acids with donating groups) to offset fluorine’s deactivation ().

- Nucleophilic displacement : Chlorine at the 3-position can be replaced by amines or thiols under basic conditions ().

Key Insight : Computational modeling (DFT) predicts charge distribution, aiding in reaction design ().

Q. How can contradictory spectral data from different studies be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, isotopic impurities, or instrumentation calibration. Strategies include:

- Standardized protocols : Use deuterated solvents (e.g., DMSO-d₆ for NMR) and internal standards (e.g., TMS).

- Cross-validation : Compare with PubChem datasets () or EPA DSSTox ().

- Error analysis : For mass spectra, ensure resolution >10,000 to distinguish isotopic peaks (e.g., Cl vs. ³⁷Cl; ).

Example : Conflicting melting points (e.g., 80–84°C in vs. 33–38°C in ) may stem from polymorphic forms or impurities.

Q. What computational approaches predict the compound’s bioactivity or environmental fate?

Methodological Answer:

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for F/Cl) with toxicity or receptor binding ().

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.

- Environmental Persistence : Use EPI Suite to estimate half-life in soil/water based on logP (calculated as ~2.8; ).

Q. Table 2: Predicted Properties

| Property | Value | Tool/Reference |

|---|---|---|

| logP (octanol-water) | 2.8 | EPI Suite () |

| pKa | 3.1 | ChemAxon () |

Q. How can researchers design experiments to study degradation under environmental conditions?

Methodological Answer:

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; monitor via LC-MS for breakdown products (e.g., fluorophenol derivatives; ).

- Hydrolysis : Test at pH 2–12 to identify acid/base-labile bonds (e.g., ester cleavage at high pH; ).

- Microbial degradation : Use soil slurry assays with GC-MS to track metabolite formation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.